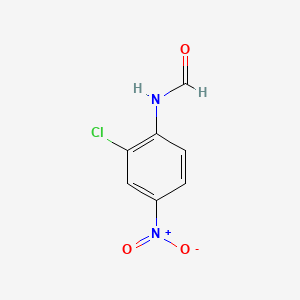
Formamide, N-(2-chloro-4-nitrophenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Formamide, N-(2-chloro-4-nitrophenyl)- is an organic compound with the molecular formula C7H5ClN2O3 and a molecular weight of 200.579 g/mol . This compound is characterized by the presence of a formamide group attached to a 2-chloro-4-nitrophenyl ring. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of Formamide, N-(2-chloro-4-nitrophenyl)- typically involves the reaction of 2-chloro-4-nitroaniline with formic acid or formic acid derivatives under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the formamide group. Industrial production methods may involve the use of high-pressure reactors and continuous flow systems to optimize yield and purity .
Analyse Des Réactions Chimiques
Formamide, N-(2-chloro-4-nitrophenyl)- undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The formamide group can be oxidized to a carboxylic acid using strong oxidizing agents.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, nucleophiles like amines, and oxidizing agents such as potassium permanganate. The major products formed from these reactions include amino derivatives, substituted phenyl derivatives, and carboxylic acids.
Applications De Recherche Scientifique
Formamide, N-(2-chloro-4-nitrophenyl)- is utilized in various scientific research fields:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a reagent in biochemical assays and studies involving enzyme activity.
Medicine: It is investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of Formamide, N-(2-chloro-4-nitrophenyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The pathways involved may include the modulation of enzyme activity, alteration of signal transduction pathways, and interaction with cellular receptors .
Comparaison Avec Des Composés Similaires
Formamide, N-(2-chloro-4-nitrophenyl)- can be compared with other similar compounds, such as:
N-(4-nitrophenyl)formamide: Similar structure but lacks the chloro substituent.
N-(2-chloro-4-aminophenyl)formamide: Similar structure but with an amino group instead of a nitro group.
N-(2-chloro-4-nitrophenyl)acetamide: Similar structure but with an acetamide group instead of a formamide group
The uniqueness of Formamide, N-(2-chloro-4-nitrophenyl)- lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity.
Propriétés
Numéro CAS |
16135-32-3 |
|---|---|
Formule moléculaire |
C7H5ClN2O3 |
Poids moléculaire |
200.58 g/mol |
Nom IUPAC |
N-(2-chloro-4-nitrophenyl)formamide |
InChI |
InChI=1S/C7H5ClN2O3/c8-6-3-5(10(12)13)1-2-7(6)9-4-11/h1-4H,(H,9,11) |
Clé InChI |
MYCMEGWPQLBYIA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)NC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


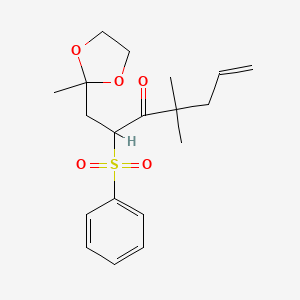

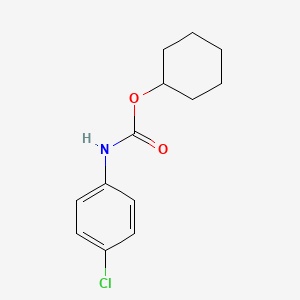
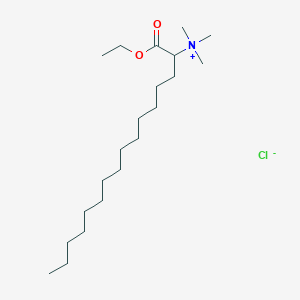
![3-[(Prop-2-en-1-ylcarbamoyl)sulfanyl]propanoic acid](/img/structure/B11946573.png)
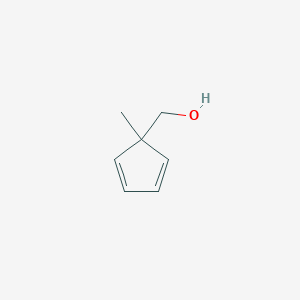
![ethyl 4-benzyl-6,7-dimethyl-1-(2-naphthoyl)-4H-pyrrolo[1,2-a]benzimidazole-3-carboxylate](/img/structure/B11946582.png)
![2-methyl-N-[2,2,2-trichloro-1-(2,4-dimethylanilino)ethyl]propanamide](/img/structure/B11946598.png)

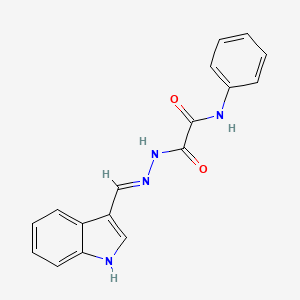
![2-methyl-N-[(E)-(4-{(E)-[(2-methyl-4-nitrophenyl)imino]methyl}phenyl)methylidene]-4-nitroaniline](/img/structure/B11946611.png)
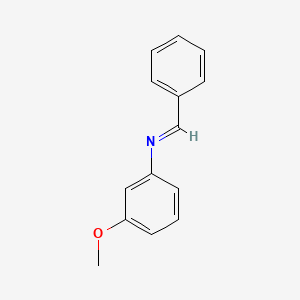
![1-{3-[(2,4-Dinitrophenyl)amino]phenyl}ethanone](/img/structure/B11946623.png)
![N-[1-(4-bromoanilino)-2,2,2-trichloroethyl]-4-nitrobenzamide](/img/structure/B11946629.png)
